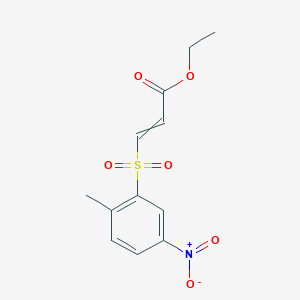
Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate
Description
Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a nitro group, a sulfonyl group, and an ethyl ester group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
CAS No. |
91077-72-4 |
|---|---|
Molecular Formula |
C12H13NO6S |
Molecular Weight |
299.30 g/mol |
IUPAC Name |
ethyl 3-(2-methyl-5-nitrophenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C12H13NO6S/c1-3-19-12(14)6-7-20(17,18)11-8-10(13(15)16)5-4-9(11)2/h4-8H,3H2,1-2H3 |
InChI Key |
WCJLKOYYVUUYMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate typically involves a multi-step process. One common method includes:
Sulfonation: The addition of a sulfonyl group to the benzene ring.
Esterification: The formation of the ethyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions, followed by esterification under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Ethyl 3-(2-methyl-4-nitrobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(2-methyl-5-chlorobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)propanoate
Uniqueness: Ethyl 3-(2-methyl-5-nitrobenzene-1-sulfonyl)prop-2-enoate is unique due to the specific positioning of the nitro and sulfonyl groups on the benzene ring, which significantly influences its chemical reactivity and potential applications. The presence of the ethyl ester group also adds to its versatility in various chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


